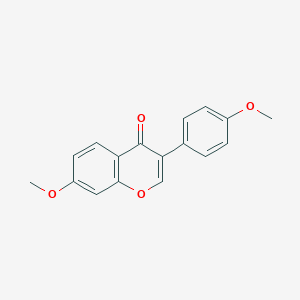

4',7-Dimethoxyisoflavone

Description

4',7-Dimethoxyisoflavone has been reported in Glycyrrhiza pallidiflora, Ormosia henryi, and other organisms with data available.

Propriétés

IUPAC Name |

7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNBCGIVZXHHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151171 | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-39-7 | |

| Record name | 4′,7-Dimethoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,4'-Dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',7-DIMETHOXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4',7-Dimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',7-Dimethoxyisoflavone, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a particular focus on its anticancer, antifungal, and enzyme-inhibitory properties. Through a detailed examination of preclinical studies, this document elucidates the molecular pathways and cellular processes modulated by 4',7-dimethoxyisoflavone. Key findings, including quantitative data on its efficacy and detailed experimental methodologies, are presented to facilitate further research and drug development endeavors.

Introduction

4',7-Dimethoxyisoflavone is a methoxylated derivative of daidzein, an isoflavone abundant in soy products. The methylation of the hydroxyl groups at the 4' and 7 positions enhances its metabolic stability and bioavailability, potentially contributing to its observed biological effects. This guide synthesizes the available scientific literature to present a detailed account of its mechanisms of action.

Anticancer Activity: Induction of G2/M Cell Cycle Arrest and Apoptosis in Breast Cancer Cells

Preclinical studies have demonstrated the potent anticancer effects of 4',7-dimethoxyisoflavone, particularly against human breast cancer cell lines such as MCF-7. The primary mechanism underlying its antiproliferative activity involves the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of MCF-7 cells with a closely related compound, 4',7-dimethoxyflavanone, has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is attributed to the modulation of key cell cycle regulatory proteins. Specifically, an increase in the expression of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1) has been observed.[1] The Cyclin B1/CDK1 complex is a critical regulator of the G2/M transition, and its dysregulation can halt cell cycle progression.

dot

Figure 1: Proposed mechanism of 4',7-dimethoxyisoflavone-induced G2/M cell cycle arrest in MCF-7 cells.

Induction of Apoptosis

Following cell cycle arrest, 4',7-dimethoxyisoflavone treatment leads to the induction of apoptosis, or programmed cell death. While the precise signaling cascades are still under investigation, it is hypothesized that the sustained G2/M arrest triggers the intrinsic apoptotic pathway. This is often mediated by the activation of tumor suppressor proteins like p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Further research is required to elucidate the specific involvement of pathways such as PI3K/Akt and MAPK in this process.

dot

Figure 2: Hypothesized apoptotic pathway induced by 4',7-dimethoxyisoflavone in MCF-7 cells.

Inhibition of Testosterone 5α-Reductase

4',7-Dimethoxyisoflavone has been identified as an inhibitor of testosterone 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While studies indicate that its inhibitory effect is lower compared to other isoflavonoids like genistein and biochanin A, this activity suggests a potential therapeutic role in androgen-dependent conditions.[2]

Antifungal Activity

4',7-Dimethoxyisoflavone has demonstrated notable antifungal properties against a range of plant pathogenic fungi. Its mechanism of action in fungi is believed to involve the disruption of cell membrane integrity and the inhibition of key enzymatic processes essential for fungal growth and proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 4',7-dimethoxyisoflavone and a closely related compound.

| Biological Activity | Test System | Parameter | Value | Reference |

| Anticancer Activity | Human Breast Cancer Cells (MCF-7) | IC50 (4',7-dimethoxyflavanone ) | 115.62 µM | [1] |

| Enzyme Inhibition | Rat Prostate Testosterone 5α-Reductase | Inhibitory Effect | Lower than genistein and biochanin A | [2] |

| Antifungal Activity | Fungal Species | Inhibitory Concentration (µM) |

| Spore Germination Inhibition | Alternaria brassicae | 354.3 |

| Helminthosporium penniseti | 885.8 | |

| Helminthosporium speciferum | 1771.5 | |

| Curvularia sp. | 1771.5 | |

| Curvularia lunata | 2657.3 | |

| Curvularia maculans | 2657.3 | |

| Alternaria melongenae | 3543.0 | |

| Alternaria brassicicola | 3543.0 |

Concentrations were converted from ppm to µM based on the molecular weight of 4',7-dimethoxyisoflavone (282.29 g/mol ).

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

dot

Figure 3: Experimental workflow for cell cycle analysis.

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and treated with varying concentrations of 4',7-dimethoxyisoflavone for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold phosphate-buffered saline (PBS) and fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Cells are incubated at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS to remove ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

dot

Figure 4: Experimental workflow for apoptosis assay.

-

Cell Culture and Treatment: Similar to the cell cycle analysis protocol, MCF-7 cells are cultured and treated with 4',7-dimethoxyisoflavone.

-

Cell Harvesting: Cells are harvested as described previously.

-

Staining: The harvested cells are washed with PBS and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Testosterone 5α-Reductase Inhibition Assay

References

physical and chemical properties of 4',7-Dimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4',7-Dimethoxyisoflavone. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its biological mechanisms of action.

Core Chemical and Physical Properties

4',7-Dimethoxyisoflavone, also known as daidzein dimethyl ether, is a methoxyisoflavone, a class of organic compounds belonging to the flavonoid family.[1][2] It has been identified in various plants, including Glycyrrhiza pallidiflora and Albizzia lebbeck.[1][2]

Table 1: Physicochemical Properties of 4',7-Dimethoxyisoflavone

| Property | Value | Source(s) |

| IUPAC Name | 7-methoxy-3-(4-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | Daidzein dimethyl ether, 7,4'-Dimethoxyisoflavone | [1] |

| CAS Number | 1157-39-7 | [1] |

| Molecular Formula | C₁₇H₁₄O₄ | [1][3] |

| Molecular Weight | 282.29 g/mol | [1][3] |

| Appearance | Yellow crystal | [2] |

| Melting Point | 163 °C | [4] |

| Boiling Point | 452.80 °C (estimated) | [5] |

| Solubility | Soluble in Methanol, Ethanol, DMSO | [2][6] |

| SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | [1] |

Table 2: Spectral Data of 4',7-Dimethoxyisoflavone

| Spectral Data Type | Key Features and Observations | Source(s) |

| ¹H NMR | Data available, specific shifts recorded on Varian CFT-20. | [1] |

| ¹³C NMR | Data available, specific shifts recorded on Bruker WP-60. | [1] |

| Mass Spectrometry | Molecular ion peak at m/z 282 (M+). GC-MS data available in NIST library. | [1] |

| Infrared (IR) | FTIR spectra available, typically recorded using KBr wafer technique. | [1] |

| UV Spectroscopy | λmax at 260nm (in Methanol). | [2] |

Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of 4',7-Dimethoxyisoflavone can be achieved through various organic chemistry routes. A notable and efficient method is the Negishi cross-coupling reaction.

This protocol is a general representation based on established methods for isoflavone synthesis.[7]

-

Preparation of the Organozinc Reagent: 4-Methoxyphenylzinc bromide is prepared by reacting 4-bromoanisole with activated zinc metal in an appropriate anhydrous solvent like tetrahydrofuran (THF).

-

Preparation of the Chromone Substrate: A 3-halochromone, such as 3-iodochromone or 3-bromochromone, is synthesized from a corresponding 2-hydroxyacetophenone derivative.

-

Coupling Reaction: The 3-halochromone is dissolved in an anhydrous solvent (e.g., THF). A palladium catalyst, often with a phosphine ligand, is added to the solution.

-

Addition of Organozinc: The prepared 4-methoxyphenylzinc bromide solution is added dropwise to the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product, 4',7-Dimethoxyisoflavone, is purified by column chromatography on silica gel.

Biological Activity Assays

This protocol outlines the methodology to determine the cytotoxic effects of 4',7-Dimethoxyisoflavone on human breast cancer (MCF-7) cells.[5]

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1,500-2,000 cells/well and allowed to attach overnight.

-

Compound Treatment: A stock solution of 4',7-Dimethoxyisoflavone in DMSO is prepared. Serial dilutions are made in the culture medium to achieve the desired final concentrations (e.g., 1-200 µM). The medium in the wells is replaced with the medium containing the compound. A solvent control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the solvent control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve. For 4',7-dimethoxyflavanone, the IC₅₀ was found to be 115.62 µM after 24 hours of treatment.[1]

This protocol is used to assess the inhibitory effect of the compound on the germination of fungal spores.[2][4]

-

Fungal Cultures: The test fungi (e.g., Alternaria brassicae, Helminthosporium penniseti) are cultured on a suitable medium like Potato Dextrose Agar (PDA).[2]

-

Spore Suspension: A spore suspension is prepared by washing the surface of a mature fungal culture with sterile distilled water. The concentration is adjusted to a standard value (e.g., 10³ spores/mL) using a hemocytometer.

-

Treatment Preparation: 4',7-Dimethoxyisoflavone is dissolved in a suitable solvent and then diluted to various concentrations (e.g., 100 to 1000 ppm) in sterile water or a minimal medium.[2]

-

Incubation: An aliquot of the spore suspension is mixed with the compound solution on a cavity slide or in a microtiter plate and incubated at a suitable temperature (e.g., 25 ± 2°C) for 24 hours.[4]

-

Microscopic Examination: After incubation, the number of germinated and non-germinated spores is counted under a microscope (typically out of 100 spores). A spore is considered germinated if the germ tube length exceeds its diameter.[4]

-

Data Analysis: The percentage of spore germination inhibition is calculated relative to a control group (without the compound).

This assay measures the ability of 4',7-Dimethoxyisoflavone to inhibit the enzyme that converts testosterone to dihydrotestosterone (DHT).[8][9][10]

-

Enzyme Preparation: A crude enzyme extract of 5α-reductase is prepared from the homogenization of the ventral prostate of male Sprague-Dawley rats.[8][10]

-

Reaction Mixture: The test compound (4',7-Dimethoxyisoflavone) and/or vehicle (solvent control) is pre-incubated with the enzyme preparation in a buffered solution (pH 6.5) for about 15 minutes at 37°C.[9]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, testosterone (often radiolabeled, e.g., [³H]testosterone), to the mixture. The incubation continues for a set period (e.g., 30 minutes).[9]

-

Termination and Extraction: The reaction is stopped by adding a strong acid (e.g., 1 N HCl).[9] The steroids are then extracted from the mixture using an organic solvent like ethyl acetate.

-

Analysis: The extracted steroids (testosterone and its metabolite, DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of testosterone converted to DHT is quantified, often by measuring radioactivity. The inhibitory effect of 4',7-Dimethoxyisoflavone is determined by comparing the rate of DHT formation in its presence to that of the control.

Biological Activities and Signaling Pathways

4',7-Dimethoxyisoflavone has demonstrated a range of biological activities, including anticancer, antifungal, and enzyme-inhibitory effects.

Anticancer Activity and Cell Cycle Regulation

Studies on human breast cancer MCF-7 cells have shown that a closely related compound, 4',7-dimethoxyflavanone, exhibits antiproliferative effects.[1] This activity is associated with the induction of cell cycle arrest at the G2/M phase.[1] This arrest is characterized by an observed increase in the levels of key regulatory proteins, Cyclin B1 and CDK1 (also known as Cdc2).[1]

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells from entering mitosis with damaged DNA. The activation of the Cyclin B1/CDK1 complex is the central event that drives the cell into mitosis. Its activity is tightly regulated by a network of activating and inhibitory signals.

While the precise upstream mechanism for 4',7-Dimethoxyisoflavone is not fully elucidated, its documented effect is the accumulation of the active Cyclin B1/CDK1 complex, which paradoxically leads to G2/M arrest. This suggests a potential disruption of the normal mitotic entry or progression machinery downstream of the complex's activation.

Antifungal Properties

4',7-Dimethoxyisoflavone has demonstrated significant antifungal activity against a variety of plant pathogenic fungi.[2] The sensitivity to the compound varies considerably among different fungal species. For instance, complete inhibition of spore germination for Alternaria brassicae was observed at concentrations from 100 to 1000 ppm, whereas Helminthosporium penniseti was completely inhibited at 250 ppm.[2] This suggests a potential application for this compound in agricultural settings to control plant diseases.[2]

5α-Reductase Inhibition

The compound has been tested for its ability to inhibit rat prostate testosterone 5α-reductase.[10] While it does exhibit inhibitory effects, it was found to be a weaker inhibitor compared to other isoflavonoids like genistein and biochanin A.[10] This activity, though moderate, indicates a potential role in modulating androgen-dependent pathways.

References

- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 4. 2.3.2. Spore Germination Inhibition Assay [bio-protocol.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

4',7-Dimethoxyisoflavone: A Technical Guide on Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',7-Dimethoxyisoflavone, a naturally occurring isoflavone isolated from plants such as Albizzia lebbeck, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding its antifungal activity. This document summarizes the available quantitative data on its efficacy, details relevant experimental protocols, and explores potential mechanisms of action and cellular signaling pathways based on existing literature and studies of structurally similar isoflavones. The information is presented to support further research and development of 4',7-dimethoxyisoflavone as a potential antifungal agent.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal compounds. Natural products, particularly flavonoids and isoflavones, have emerged as a promising source of new therapeutic agents. 4',7-Dimethoxyisoflavone is an O-methylated isoflavone that has been identified to possess antifungal activity, particularly against plant pathogenic fungi.[1][2][3] This guide aims to consolidate the available scientific information on its antifungal properties to facilitate further investigation.

Quantitative Antifungal Activity

The primary quantitative data available for the antifungal activity of 4',7-dimethoxyisoflavone comes from in vitro spore germination inhibition assays against various plant pathogenic fungi. The compound has shown a range of inhibitory concentrations, indicating differential sensitivity among fungal species.

Table 1: Spore Germination Inhibition by 4',7-Dimethoxyisoflavone

| Fungal Species | Concentration for Complete Inhibition (ppm) |

| Alternaria brassicae | 100 |

| Helminthosporium penniseti | 250 |

| Curvularia species | 500 |

| Helminthosporium speciferum | 500 |

| Curvularia lunata | 750 |

| Curvularia maculans | 750 |

| Alternaria melongenae | 1000 |

| Alternaria brassicicola | 1000 |

Data sourced from Pandey et al. (2000).[1]

Potential Mechanisms of Action

While the precise mechanism of action for 4',7-dimethoxyisoflavone has not been elucidated, studies on structurally related isoflavones such as genistein, daidzein, and biochanin A suggest several potential pathways.

Disruption of Fungal Cell Membrane

A primary target for many antifungal compounds is the fungal cell membrane, with a key component being ergosterol.[4][5][6][7] Isoflavones may interfere with ergosterol biosynthesis, leading to altered membrane fluidity and integrity, and ultimately cell death. The structurally similar compound 5-hydroxy-7,4'-dimethoxyflavone has been shown to inhibit ergosterol synthesis in Candida albicans.[8][9] It is plausible that 4',7-dimethoxyisoflavone shares this mechanism.

Induction of Oxidative Stress

Some isoflavones, like genistein, are known to exert their antifungal effects by inducing the production of reactive oxygen species (ROS) within the fungal cell.[1] This leads to lipid peroxidation and damage to cellular components, including the cell membrane and organelles.

Inhibition of Cell Wall Synthesis

The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Flavonoids have been reported to inhibit fungal cell wall formation.[10] Biochanin A, another methoxylated isoflavone, has been observed to cause physical destruction of the cell wall in Candida species.[11][12]

Inhibition of Biofilm Formation

Fungal biofilms are a significant factor in the pathogenicity of many fungi and contribute to antifungal resistance. Formononetin and biochanin A have been shown to inhibit biofilm formation in pathogenic fungi.[11][12][13]

Potential Signaling Pathway Involvement

The antifungal activity of isoflavones may be mediated through the modulation of key fungal signaling pathways that regulate stress response, morphogenesis, and virulence.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Given the potential for isoflavones to damage the cell wall, it is likely that this pathway is activated as a compensatory mechanism.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another essential stress-activated MAPK pathway that helps fungi adapt to osmotic stress, which can be induced by cell membrane damage.

Putative Signaling Cascade for Antifungal Action

The following diagram illustrates a hypothesized signaling cascade for the antifungal action of 4',7-dimethoxyisoflavone, based on the mechanisms of related compounds.

Caption: Hypothesized antifungal mechanism of 4',7-dimethoxyisoflavone.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of 4',7-dimethoxyisoflavone's antifungal properties.

Spore Germination Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the germination of fungal spores.[14][15][16][17][18]

-

Preparation of Spore Suspension: Fungal spores are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar) by gently scraping the surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80). The suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 spores/mL).

-

Assay Procedure:

-

Prepare a serial dilution of 4',7-dimethoxyisoflavone in a suitable solvent (e.g., DMSO) and then in sterile distilled water or a minimal growth medium.

-

In the wells of a microtiter plate or on a glass slide, mix a small volume of the spore suspension with an equal volume of the test compound at various concentrations.

-

Include a positive control (a known antifungal) and a negative control (solvent only).

-

Incubate the plates/slides in a humid chamber at an optimal temperature for the specific fungus (e.g., 25-28°C) for a duration that allows for germination in the control group (typically 18-24 hours).

-

Observe the spores under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube length is equal to or greater than the spore diameter).

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Caption: Workflow for the spore germination inhibition assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[2][3][19][20][21][22]

-

Preparation of Inoculum: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) in a suitable broth medium (e.g., RPMI-1640).

-

Assay Procedure:

-

A serial two-fold dilution of 4',7-dimethoxyisoflavone is prepared in a 96-well microtiter plate.

-

Each well is inoculated with the standardized fungal suspension.

-

A growth control well (no compound) and a sterility control well (no inoculum) are included.

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for the broth microdilution MIC assay.

Future Directions

The current body of research on the antifungal properties of 4',7-dimethoxyisoflavone is promising but preliminary. To fully assess its potential as a therapeutic agent, further research is required in the following areas:

-

Elucidation of the Mechanism of Action: Studies are needed to confirm the specific molecular targets and biochemical pathways affected by 4',7-dimethoxyisoflavone. This includes investigating its effects on ergosterol biosynthesis, cell wall integrity, and the induction of oxidative stress.

-

Broad-Spectrum Activity: The antifungal activity should be evaluated against a wider range of fungi, including clinically relevant yeasts and molds such as Candida spp., Aspergillus spp., and Cryptococcus spp.

-

In Vivo Efficacy and Toxicity: Animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and potential toxicity of 4',7-dimethoxyisoflavone.[2][23][24]

-

Synergistic Studies: Investigating the potential for synergistic interactions with existing antifungal drugs could lead to the development of more effective combination therapies.

Conclusion

4',7-Dimethoxyisoflavone has demonstrated in vitro antifungal activity, particularly against the spore germination of plant pathogenic fungi. While its precise mechanism of action remains to be fully elucidated, evidence from structurally related isoflavones suggests that it may act by disrupting the fungal cell membrane and wall, inducing oxidative stress, and inhibiting biofilm formation. The standardized protocols and hypothesized mechanisms presented in this guide provide a framework for future research aimed at developing 4',7-dimethoxyisoflavone into a novel antifungal agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 7. Ergosterol - Wikipedia [en.wikipedia.org]

- 8. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of an antifungal compound 5-hydroxy-7,4'-dimethoxyflavone from Combretum zeyheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biochanin A Inhibits the Growth and Biofilm of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formononetin protects against Aspergillus fumigatus Keratitis: Targeting inflammation and fungal load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.3.2. Spore Germination Inhibition Assay [bio-protocol.org]

- 15. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores [frontiersin.org]

- 18. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations [mdpi.com]

A Technical Guide to the Potential Therapeutic Effects of 4',7-Dimethoxyisoflavone

Abstract

4',7-Dimethoxyisoflavone, also known as Daidzein dimethyl ether, is a methoxylated isoflavone found in plants such as Albizzia lebbeck. As a derivative of the well-studied phytoestrogen daidzein, it has attracted interest for its potential biological activities. Preclinical research has demonstrated its significant efficacy as a quorum sensing inhibitor, presenting a novel approach to combating bacterial infections, particularly those caused by Pseudomonas aeruginosa. Mechanistic studies show it downregulates the LasR signaling pathway, reducing virulence factor production and biofilm formation. While direct experimental evidence for its anticancer effects is currently limited, the known anticancer properties of its parent compound, daidzein, and other related flavonoids suggest that 4',7-Dimethoxyisoflavone may warrant investigation as a modulator of key oncogenic signaling pathways, such as PI3K/Akt and NF-κB. This document provides a comprehensive technical overview of the existing evidence for the therapeutic potential of 4',7-Dimethoxyisoflavone, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity.

Antimicrobial and Quorum Sensing Inhibition

The most robust evidence for the therapeutic potential of 4',7-Dimethoxyisoflavone lies in its antimicrobial activity, specifically its ability to interfere with bacterial communication, or quorum sensing (QS).

Mechanism of Action: Inhibition of the LasR-LasI Quorum Sensing System

In the opportunistic pathogen Pseudomonas aeruginosa, the LasR-LasI system is a primary regulator of virulence. 4',7-Dimethoxyisoflavone (Daidzein dimethyl ether) has been identified as a potent inhibitor of this system. It is proposed to function by antagonizing the LasR protein, a transcriptional activator. By interfering with LasR, it prevents the transcription of genes responsible for the production of multiple virulence factors and the formation of biofilms, thereby attenuating the pathogen's infectivity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development[1][2][3].

Preclinical Data

In vitro studies have shown that Daidzein dimethyl ether significantly inhibits the formation of biofilms and reduces the production of key P. aeruginosa virulence factors, including elastase, pyocyanin, and rhamnolipid[1]. Quantitative real-time PCR (qRT-PCR) analysis confirmed that a non-toxic concentration of the compound significantly inhibited the transcription of the lasR gene and its downstream targets[1].

In an in vivo zebrafish infection model, treatment with Daidzein dimethyl ether conferred a protective effect against P. aeruginosa infection. The treatment was found to increase the survival rate of infected zebrafish, reduce inflammation, and decrease the accumulation of reactive oxygen species (ROS)[1]. Histopathological analysis also showed that the compound helped preserve the integrity of intestinal tissues in infected zebrafish[1].

Quantitative Data Summary

The following table summarizes the key quantitative finding related to the quorum sensing inhibitory activity of 4',7-Dimethoxyisoflavone.

| Compound | Organism | Target System | Concentration | Observed Effect | Reference |

| 4',7-Dimethoxyisoflavone | P. aeruginosa | LasR Quorum Sensing | 10 µM | Significant inhibition of lasR gene transcription and downstream virulence genes. | [1] |

Signaling Pathway: Quorum Sensing Inhibition

The diagram below illustrates the proposed mechanism of action where 4',7-Dimethoxyisoflavone inhibits the LasR-mediated quorum sensing pathway in P. aeruginosa.

References

- 1. Exploring daidzein dimethyl ether from Albizzia lebbeck as a novel quorum sensing inhibitor against Pseudomonas aeruginosa: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring daidzein dimethyl ether from Albizzia lebbeck as a novel quorum sensing inhibitor against Pseudomonas aeruginosa: Insights from in vitro and in vivo studies. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

4',7-Dimethoxyisoflavone structural analogues

An In-Depth Technical Guide to 4',7-Dimethoxyisoflavone and its Structural Analogues for Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring phenolic compounds characterized by a C6-C3-C6 carbon framework, where a B-ring is attached to the C-3 position of the heterocyclic C-ring.[1] This structural arrangement distinguishes them from other flavonoid classes and imparts a wide range of biological activities, including anti-inflammatory, antimicrobial, cardioprotective, and anticancer properties.[1][2] 4',7-Dimethoxyisoflavone (Daidzein dimethyl ether) serves as a fundamental scaffold in medicinal chemistry. Its methoxy groups enhance lipophilicity, a key factor in drug-membrane transfer and ligand-protein binding, which can promote cytotoxic activity in various cancer cell lines.[3][4] However, excessive lipophilicity can reduce water solubility and hinder transport to target sites.[3]

This has spurred extensive research into the synthesis and evaluation of structural analogues, where strategic modification of the isoflavone core—through demethylation, hydroxylation, prenylation, or hybridization with other pharmacophores—aims to optimize the balance between lipophilicity and polarity.[3][5] These modifications significantly influence the structure-activity relationship (SAR), leading to the discovery of derivatives with improved potency and selectivity against various therapeutic targets.[3][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4',7-dimethoxyisoflavone analogues, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers in the field of drug discovery.

Synthetic Strategies for Isoflavone Analogues

The synthesis of isoflavone analogues is primarily achieved through methods that construct the core chromone ring system and subsequently attach the B-ring. Key strategies include the deoxybenzoin route and modern cross-coupling reactions.

Deoxybenzoin Cyclization Route

A conventional and versatile method involves the acylation of a substituted phenol (e.g., resorcinol) with a phenylacetic acid derivative to form a deoxybenzoin intermediate. This intermediate is then cyclized to form the isoflavone core. One common cyclization method uses a mixture of boron trifluoride etherate (BF₃·Et₂O), dimethylformamide (DMF), and phosphorus oxychloride (POCl₃), where DMF acts as the source for the C-2 carbon of the chromone ring.[6]

Suzuki-Miyaura Cross-Coupling Reaction

A more modern and highly efficient approach involves the Suzuki-Miyaura cross-coupling reaction.[1][7] This method typically couples a 3-iodochromone intermediate with a substituted phenylboronic acid in the presence of a palladium catalyst.[1][8] This strategy allows for significant diversity in the B-ring, as a wide variety of boronic acids are commercially available or readily synthesized.[7][8] The key 3-iodochromone precursor can be prepared from the corresponding 2-hydroxyacetophenone.[7]

General Synthetic Workflow

The overall process from starting materials to a biologically evaluated isoflavone analogue follows a logical progression of synthesis, purification, and testing.

Experimental Protocols: Synthesis and Biological Evaluation

Protocol 1: Synthesis of a 4',7-Dimethoxyisoflavone Analogue via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on methodologies reported for synthesizing various isoflavone derivatives.[1][7][8]

Step 1: Synthesis of 3-Iodo-7-methoxychromone (Intermediate)

-

To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture at 80°C for 18-24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0°C and add concentrated HCl. Stir at 50°C for 1 hour to facilitate cyclization to 7-methoxychromone.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous MgSO₄.

-

Purify the crude 7-methoxychromone by column chromatography.

-

To a solution of the purified 7-methoxychromone in a solvent like pyridine or DMF, add iodine.

-

Heat the reaction and monitor its completion. Upon completion, perform an aqueous workup to isolate the crude 3-iodo-7-methoxychromone.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-iodo-7-methoxychromone (1 equivalent), the desired (4-methoxyphenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, ~5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., DMF/H₂O or DME/H₂O).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring progress by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude 4',7-dimethoxyisoflavone by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol is based on standard procedures for assessing the antiproliferative effects of compounds on cancer cell lines.[9][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare stock solutions of the synthesized isoflavone analogues in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Biological Activities and Structure-Activity Relationship (SAR)

Analogues of 4',7-dimethoxyisoflavone have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.[3][11]

Anticancer Activity

The anticancer potential of these compounds is heavily influenced by the substitution pattern on both the A and B rings. The presence and position of methoxy (-OCH₃) and hydroxyl (-OH) groups are critical for modulating cytotoxicity.

-

Lipophilicity and Hydrophilicity Balance: Methoxy groups generally increase lipophilicity, which can enhance membrane permeability and cytotoxic activity.[3] However, an excess of methoxy groups can lead to poor solubility and steric hindrance, reducing efficacy.[3] The introduction of polar hydroxyl groups can help overcome this by forming hydrogen bonds and stabilizing free radicals, creating a more favorable balance.[4]

-

Role of C-5 Hydroxyl Group: A hydroxyl group at the C-5 position is often considered a strong marker for anticancer activity within the flavone class. It can form a stable intramolecular hydrogen bond with the C-4 carbonyl group, which enhances lipophilicity and cytotoxic effects.[3]

-

B-Ring Substitution: The substitution pattern on the B-ring significantly impacts activity. For instance, in MCF-7 breast cancer cells, positioning a hydroxyl group at C-4' was found to be more favorable than at C-3'.[3]

Quantitative Anticancer Data of Isoflavone Analogues

The following table summarizes the cytotoxic activities (IC₅₀ values) of various methoxyisoflavone and related flavone analogues against several human cancer cell lines.

| Compound Name/Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone | MCF-7 | 4.9 | [3] |

| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 | 3.71 | [3] |

| 5,4'-Dihydroxy-3,6,7,3'-tetramethoxyflavone | MCF-7 | 0.3 | [3] |

| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 | 21.27 | [3] |

| 4',5'-Dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 | 8.58 | [3] |

| 5,4'-Dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol) | HCT-116 | Potent at 15 µM | [3] |

| 5,7,4'-Trihydroxy-6,8,3'-trimethoxyflavone (Sudachitin) | HCT-116 | 56.23 | [3] |

| 7-O-(aminotriazine)-genistein derivative (9i) | MDA-MB-231 | 23.13 | [1] |

| 7-O-(aminotriazine)-genistein derivative (9i) | HeLa | 39.13 | [1] |

| Formononetin-podophyllotoxin conjugate (24a) | A549 | 0.753 | [1] |

| 4',7-Dimethoxyflavanone | MCF-7 | 115.62 | [12] |

Anti-inflammatory Activity

Dimethoxyflavones have shown significant anti-inflammatory effects by inhibiting key mediators of inflammation. Studies on various dimethoxyflavone isomers revealed that they can reduce carrageenan-induced paw edema in rats.[11] The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, as well as pro-inflammatory cytokines like TNF-α and IL-1β.[11] The 7,4'-dimethoxy substitution pattern was found to be particularly effective in this regard.[11]

Mechanisms of Action

Isoflavone analogues exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of Cell Cycle and Induction of Apoptosis

Many isoflavone analogues can induce cell cycle arrest and apoptosis. For example, 4',7-dimethoxyflavanone was shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle.[12] This arrest was associated with an increase in the levels of cyclin B and CDK1, key regulators of the G2/M transition.[12] The compound also induced apoptosis, as evidenced by an increase in the sub-G1 cell population, which represents fragmented DNA.[12]

Modulation of Key Signaling Pathways

Isoflavone derivatives have been found to inhibit several critical signaling pathways involved in cell proliferation, survival, and metastasis.[1] These include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth and survival. Some isoflavone-based hybrids have been developed as potent inhibitors of PI3Kδ, with IC₅₀ values in the nanomolar range.[1] Inhibition of this pathway prevents the phosphorylation of downstream targets like AKT and mTOR, leading to decreased cell proliferation and survival.[13]

-

Hedgehog (Hh) Pathway: The Hh pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. Certain isoflavone derivatives have been identified as inhibitors of key components of this pathway, such as Smoothened (Smo) and Gli1.[1]

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives cancer cell proliferation. Some formononetin analogues have shown potent inhibitory activity against EGFR with IC₅₀ values as low as 14.5 nM.[1]

Conclusion and Future Perspectives

4',7-Dimethoxyisoflavone and its structural analogues represent a promising and versatile class of compounds for drug discovery. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships, highlighting how modifications to the isoflavone core can fine-tune their therapeutic properties. The ability of these analogues to modulate multiple key signaling pathways, such as PI3K/AKT and EGFR, underscores their potential as anticancer agents. Furthermore, their demonstrated anti-inflammatory activities suggest broader therapeutic applications.

Future research should focus on developing analogues with enhanced bioavailability and target specificity to minimize off-target effects. The use of molecular hybridization to create conjugates with other known pharmacophores is a promising strategy that has already yielded compounds with potent, dual-action mechanisms.[1] Continued exploration of the SAR, coupled with advanced computational modeling and detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this important class of natural product derivatives.

References

- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis Isoflavones Derivate: 7-Hydroxy-3',4’-Dimethoxyisoflavone, 7,3’,4’-Trimethoxyisoflavone and 7-O-Acetyl-3’,4’-Dimethoxyisoflavone | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to 4',7-Dimethoxyisoflavone for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',7-Dimethoxyisoflavone, a naturally derived isoflavone with demonstrated biological activities. This document outlines its commercial availability, key quantitative data, detailed experimental protocols for its synthesis and analysis, and insights into its mechanisms of action, including relevant signaling pathways.

Commercial Availability

4',7-Dimethoxyisoflavone is available from several commercial suppliers catering to the research and drug development community. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for specific lot numbers.

| Supplier | Purity | Available Quantities |

| Selleck Chemicals | >98% | 5 mg, 10 mg, 50 mg, 100 mg |

| Biosynth | ≥95% | 10 mg, 50 mg, 100 mg |

| Cayman Chemical | ≥98% | 1 mg, 5 mg, 10 mg |

| Santa Cruz Biotechnology | - | Custom synthesis available |

| TargetMol | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

Biological Activities and Quantitative Data

4',7-Dimethoxyisoflavone has been investigated for several biological activities, with quantitative data available for its antifungal and enzyme-inhibiting properties.

Antifungal Activity

Studies have demonstrated the efficacy of 4',7-Dimethoxyisoflavone against various fungal strains. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Trichophyton rubrum | 8 µg/mL |

Enzyme Inhibition: Testosterone 5α-Reductase

4',7-Dimethoxyisoflavone has been identified as an inhibitor of testosterone 5α-reductase, an enzyme implicated in various androgen-dependent conditions. While its inhibitory effect is noted to be less potent than some other isoflavones, it remains a subject of research interest. Specific IC50 values from peer-reviewed literature are not consistently reported for this particular isoflavone, with some studies indicating a "lower" inhibitory effect compared to compounds like genistein and biochanin A. Further dedicated enzymatic assays are required to establish a definitive IC50 value.

Experimental Protocols

Synthesis of 4',7-Dimethoxyisoflavone via Negishi Cross-Coupling

A common synthetic route to 4',7-Dimethoxyisoflavone involves a Negishi cross-coupling reaction. This method provides a versatile and efficient means to form the carbon-carbon bond between the chromenone core and the methoxyphenyl group.

Materials:

-

3-Iodo-7-methoxy-4H-chromen-4-one

-

4-Methoxyphenylzinc chloride (0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried, argon-flushed round-bottom flask, add 3-iodo-7-methoxy-4H-chromen-4-one (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Add anhydrous THF to dissolve the solids.

-

To this solution, add 4-methoxyphenylzinc chloride (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4',7-Dimethoxyisoflavone as a white solid.

HPLC Analysis of 4',7-Dimethoxyisoflavone

High-performance liquid chromatography (HPLC) is a standard method for determining the purity and quantifying the concentration of 4',7-Dimethoxyisoflavone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation:

-

Prepare a stock solution of 4',7-Dimethoxyisoflavone in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways of 4',7-Dimethoxyisoflavone are still under active investigation, research on isoflavones in general provides insights into its potential mechanisms of action. Isoflavones are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and MAPK pathways.

The following diagram illustrates a generalized workflow for investigating the effect of 4',7-Dimethoxyisoflavone on a cellular signaling pathway.

Caption: Experimental workflow for investigating cellular signaling pathways.

Based on studies of structurally similar isoflavones, 4',7-Dimethoxyisoflavone may exert its effects through the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The following diagram depicts a simplified representation of this pathway and potential points of modulation by isoflavones.

Caption: Hypothesized modulation of the PI3K/Akt pathway by 4',7-Dimethoxyisoflavone.

This guide serves as a foundational resource for researchers and professionals in drug development. Further in-depth studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of 4',7-Dimethoxyisoflavone.

Methodological & Application

Synthesis of 4',7-Dimethoxyisoflavone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 4',7-Dimethoxyisoflavone, a naturally occurring isoflavone with demonstrated antifungal and potential anticancer activities. Two primary synthetic routes are presented: the selective methylation of daidzein and a Negishi cross-coupling reaction. This application note includes comprehensive experimental procedures, quantitative data on yields and purity, and characterization data. Furthermore, we explore the known biological signaling pathways affected by 4',7-Dimethoxyisoflavone, providing visual diagrams to facilitate understanding of its mechanism of action. This information is intended to support researchers in the fields of medicinal chemistry, drug discovery, and chemical biology in the synthesis and evaluation of this promising bioactive compound.

Introduction

4',7-Dimethoxyisoflavone, also known as daidzein dimethyl ether, is a methoxyisoflavone found in various plants. It has garnered significant interest in the scientific community due to its diverse biological activities. Research has indicated its potential as an antifungal agent, with studies demonstrating its efficacy against various fungal pathogens.[1] Additionally, emerging evidence suggests that 4',7-Dimethoxyisoflavone may possess anticancer properties, exhibiting inhibitory effects on cancer cell proliferation.[2] Understanding the synthesis of this compound is crucial for enabling further investigation into its therapeutic potential. This document outlines two effective methods for its preparation in a laboratory setting.

Data Presentation

Table 1: Comparison of Synthesis Protocols for 4',7-Dimethoxyisoflavone

| Parameter | Method 1: Selective Methylation of Daidzein | Method 2: Negishi Cross-Coupling |

| Starting Materials | Daidzein, Dimethyl Sulfate (or Methyl Iodide) | 7-Methoxy-3-iodochromone, 4-Methoxyphenylzinc bromide |

| Key Reagents | K₂CO₃ (or NaOH), Acetone | Pd(OAc)₂, P(o-Tol)₃, DMF |

| Reported Yield | ~52-68%[3] | 76-82% |

| Reaction Conditions | Reflux, 8-24 hours | Room Temperature, 12-24 hours |

| Purification Method | Recrystallization, Column Chromatography | Column Chromatography |

| Advantages | Readily available starting material (Daidzein) | High yield |

| Disadvantages | Moderate yield, potential for over-methylation | Requires preparation of organozinc reagent |

Table 2: Characterization Data for 4',7-Dimethoxyisoflavone

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₄ | [4] |

| Molecular Weight | 282.29 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 154-156 °C | |

| ¹H NMR (CDCl₃, ppm) | δ 7.95 (s, 1H), 7.40 (d, J=8.8 Hz, 2H), 7.00-6.90 (m, 4H), 3.90 (s, 3H), 3.85 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ 175.8, 163.5, 157.6, 153.2, 130.3, 124.5, 123.9, 118.8, 114.2, 114.1, 100.6, 55.8, 55.4 | [4] |

| Mass Spectrum (m/z) | [M+H]⁺ = 283.0965 | [4] |

Experimental Protocols

Method 1: Selective Methylation of Daidzein

This protocol is based on the selective methylation of the hydroxyl groups of daidzein, a widely available isoflavone. The selectivity for the 4' and 7 positions is achieved by controlling the reaction conditions.

Materials:

-

Daidzein (1.0 eq)

-

Dimethyl Sulfate (DMS) (2.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetone (anhydrous)

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of Daidzein (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization. Filter the crystals and wash with cold methanol. Dry the crystals under vacuum.[5][6]

-

Column Chromatography: If further purification is required, dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure 4',7-Dimethoxyisoflavone.[7][8]

-

Method 2: Negishi Cross-Coupling

This method offers a higher yield and involves the palladium-catalyzed cross-coupling of an organozinc reagent with a halogenated chromone derivative.

Materials:

-

7-Methoxy-3-iodochromone (1.0 eq)

-

4-Methoxyphenylzinc bromide (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 4-Methoxyphenylzinc bromide: This reagent can be prepared in situ from 4-bromoanisole and activated zinc.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-Methoxy-3-iodochromone (1.0 eq) in anhydrous DMF.

-

Add Palladium(II) acetate (0.05 eq) and Tri(o-tolyl)phosphine (0.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Slowly add the solution of 4-Methoxyphenylzinc bromide (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 4',7-Dimethoxyisoflavone.[7][8]

Signaling Pathways and Mechanisms of Action

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

4',7-Dimethoxyisoflavone exhibits antifungal activity, and one of its proposed mechanisms of action is the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9][10]

Caption: Inhibition of Ergosterol Biosynthesis by 4',7-Dimethoxyisoflavone.

Anticancer Activity: Modulation of PAR4 and cAMP Signaling Pathways

Preliminary studies suggest that 4',7-Dimethoxyisoflavone may exert anticancer effects by modulating key signaling pathways involved in apoptosis and cell proliferation.

1. Prostate Apoptosis Response-4 (PAR4) Signaling Pathway

Extracellular Prostate Apoptosis Response-4 (Par-4) can induce apoptosis in cancer cells by binding to the Glucose-Regulated Protein 78 (GRP78) on the cell surface.[11][12] While the direct effect of 4',7-Dimethoxyisoflavone on this pathway is still under investigation, its structural similarity to other flavonoids that modulate apoptosis pathways makes this a plausible area of interest.

Caption: Extrinsic Apoptosis Induction via the Par-4/GRP78 Pathway.

2. cAMP/PKA/CREB Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a crucial regulator of various cellular processes, including cell growth, differentiation, and apoptosis.[13][14] Flavonoids have been shown to modulate this pathway. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of target genes that can influence cell fate.

Caption: The cAMP/PKA/CREB Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 4',7-Dimethoxyisoflavone.

Caption: General Workflow for Synthesis and Purification.

Conclusion

The protocols detailed in this document provide robust methods for the synthesis of 4',7-Dimethoxyisoflavone, facilitating further research into its biological activities. The selective methylation of daidzein offers a straightforward approach using a readily available precursor, while the Negishi cross-coupling provides a higher-yielding alternative. The elucidation of its involvement in key signaling pathways, such as ergosterol biosynthesis inhibition and potential modulation of apoptosis and cell proliferation pathways, underscores its promise as a lead compound for the development of new therapeutic agents. Researchers are encouraged to utilize these protocols and the accompanying information to advance the understanding and application of 4',7-Dimethoxyisoflavone.

References

- 1. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis Isoflavones Derivate: 7-Hydroxy-3',4’-Dimethoxyisoflavone, 7,3’,4’-Trimethoxyisoflavone and 7-O-Acetyl-3’,4’-Dimethoxyisoflavone | Scientific.Net [scientific.net]

- 4. 4',7-Dimethoxyisoflavone | C17H14O4 | CID 136419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. columbia.edu [columbia.edu]

- 9. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tumor suppressor Par-4 activates an extrinsic pathway for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enovatia.com [enovatia.com]

- 14. Amyloid β-peptide inhibition of the PKA/CREB pathway and long-term potentiation: Reversibility by drugs that enhance cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4',7-Dimethoxyisoflavone by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',7-Dimethoxyisoflavone is a methoxyisoflavone that has been isolated from plant sources such as Albizzia lebbeck and Glycyrrhiza pallidiflora.[1][2] This compound has demonstrated antifungal activity, making it a molecule of interest for further research and development in the pharmaceutical and agrochemical sectors.[1] Efficient purification of 4',7-dimethoxyisoflavone is crucial for obtaining the high-purity material required for in-depth biological studies and potential drug development.

These application notes provide detailed protocols for the purification of 4',7-dimethoxyisoflavone using two common chromatographic techniques: flash chromatography for initial purification of larger quantities and preparative high-performance liquid chromatography (HPLC) for achieving high purity.

Chromatographic Purification Strategies

The selection of a purification strategy for 4',7-dimethoxyisoflavone depends on the initial purity of the sample and the desired final purity and quantity. A typical workflow involves an initial, rapid purification of the crude material by flash chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.

Experimental Workflow

The overall workflow for the purification of 4',7-dimethoxyisoflavone is depicted below. This process begins with a crude extract or synthetic mixture and proceeds through sample preparation, a primary purification step, and a final polishing step, culminating in the analysis of the purified compound.

Data Presentation

The following tables summarize representative quantitative data for the purification of 4',7-dimethoxyisoflavone using flash chromatography and preparative HPLC.

Table 1: Flash Chromatography Parameters and Representative Results

| Parameter | Value |

| Column Chemistry | Silica Gel (40-63 µm) |

| Column Dimensions | 40 g pre-packed |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Gradient Profile | 0-100% Ethyl Acetate over 20 min |

| Flow Rate | 40 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 1 g of crude material |

| Elution of Target | ~40-60% Ethyl Acetate |

| Purity after Flash | 85-95% |

| Typical Recovery | 80-90% |

Table 2: Preparative HPLC Parameters and Representative Results

| Parameter | Value |

| Column Chemistry | C18 (5 µm) |

| Column Dimensions | 250 x 21.2 mm |

| Mobile Phase | Isocratic Methanol:Water (75:25, v/v) with 0.1% Acetic Acid |

| Flow Rate | 20 mL/min |

| Detection | UV at 276 nm |

| Injection Volume | 5 mL (10 mg/mL solution) |

| Retention Time (Approx.) | 15-20 min |

| Final Purity | >99% |

| Typical Recovery | 90-95% |

Experimental Protocols

Protocol 1: Purification of 4',7-Dimethoxyisoflavone by Flash Chromatography

This protocol is designed for the initial purification of a crude sample of 4',7-dimethoxyisoflavone.

1. Sample Preparation: a. Dissolve the crude 4',7-dimethoxyisoflavone in a minimal amount of dichloromethane or the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). b. If the sample is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

2. Column and System Preparation: a. Select a pre-packed silica gel column appropriate for the amount of crude material. b. Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) until a stable baseline is achieved.

3. Chromatographic Separation: a. Load the prepared sample onto the column. b. Begin the elution with a linear gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 100% ethyl acetate over 20-30 minutes. c. Monitor the elution of compounds using a UV detector, typically at 254 nm.

4. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing 4',7-dimethoxyisoflavone. c. Pool the fractions containing the compound of interest with a purity of >85%.

5. Post-Purification: a. Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the enriched 4',7-dimethoxyisoflavone.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is for the final purification ("polishing") of the enriched 4',7-dimethoxyisoflavone from the flash chromatography step.

1. Sample Preparation: a. Dissolve the enriched 4',7-dimethoxyisoflavone from the flash chromatography step in the HPLC mobile phase (e.g., 75:25 methanol:water with 0.1% acetic acid) to a concentration of approximately 10 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column Preparation: a. Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm). b. Equilibrate the column with the mobile phase (75:25 methanol:water with 0.1% acetic acid) at a flow rate of 20 mL/min until a stable baseline is observed.

3. Chromatographic Separation: a. Inject the filtered sample solution onto the column. b. Perform an isocratic elution with the prepared mobile phase. c. Monitor the separation with a UV detector at 276 nm, which is near the absorbance maximum for many flavonoids.[3]

4. Fraction Collection: a. Collect the peak corresponding to 4',7-dimethoxyisoflavone. The retention time will need to be determined by a preliminary analytical run but is expected to be in the range of 15-20 minutes under these conditions.

5. Purity Analysis and Final Processing: a. Analyze the purity of the collected fraction using an analytical HPLC system. b. Pool the fractions that meet the desired purity specification (e.g., >99%). c. Remove the solvent from the pooled fractions by rotary evaporation. To remove the water, lyophilization (freeze-drying) may be necessary for the final step. d. The final product should be a white to off-white solid.

Conclusion